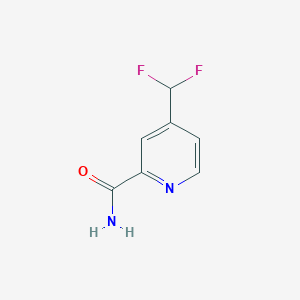4-(Difluoromethyl)picolinamide
CAS No.:
Cat. No.: VC18179642
Molecular Formula: C7H6F2N2O
Molecular Weight: 172.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H6F2N2O |
|---|---|
| Molecular Weight | 172.13 g/mol |
| IUPAC Name | 4-(difluoromethyl)pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C7H6F2N2O/c8-6(9)4-1-2-11-5(3-4)7(10)12/h1-3,6H,(H2,10,12) |
| Standard InChI Key | LUIDYVCEOXEYEX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1C(F)F)C(=O)N |
Introduction
Chemical Identity and Structural Analysis
4-(Difluoromethyl)picolinamide belongs to the picolinamide family, distinguished by a pyridine ring (C₅H₄N) substituted at the 4-position with a difluoromethyl group (-CF₂H) and at the 2-position with a carboxamide (-CONH₂). The IUPAC name for this compound is 4-(difluoromethyl)pyridine-2-carboxamide, reflecting its substitution pattern . Key structural features include:
-
Molecular formula: C₇H₆F₂N₂O
-
Molecular weight: 172.13 g/mol
-
SMILES notation: C1=NC(=CC(=C1)C(F)F)C(=O)N
The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the carboxamide moiety facilitates hydrogen bonding with biological targets . X-ray crystallography of related picolinamide derivatives reveals planar pyridine rings with bond angles consistent with sp² hybridization, suggesting similar conformational rigidity in this compound .
Synthesis and Manufacturing
The synthesis of 4-(difluoromethyl)picolinamide typically involves multi-step reactions starting from commercially available pyridine precursors. A representative route, adapted from methodologies for analogous compounds, proceeds as follows :
Step 1: Preparation of 4-(Difluoromethyl)pyridine-2-carboxylic Acid
2-Picolinic acid undergoes electrophilic substitution using a difluoromethylating agent (e.g., ClCF₂H) under Friedel-Crafts conditions. The reaction is catalyzed by aluminum chloride (AlCl₃) in dichloromethane at 0–5°C for 24 hours, yielding 4-(difluoromethyl)pyridine-2-carboxylic acid (75–80% yield).
Step 2: Amidation Reaction
The carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, followed by reaction with aqueous ammonia (NH₃) in tetrahydrofuran (THF). This step achieves 85–90% conversion to the final product .
Key reaction conditions:
| Parameter | Value |
|---|---|
| Temperature | 20°C (Step 1) |
| Solvent | THF (Step 2) |
| Catalyst | AlCl₃ (Step 1) |
| Reaction Time | 24h (Step 1), 2h (Step 2) |
Alternative routes utilize palladium-catalyzed cross-coupling reactions to introduce the difluoromethyl group, though these methods are less cost-effective at scale .
Physicochemical Properties
While experimental data for 4-(difluoromethyl)picolinamide remain limited, computational and analog-based predictions provide insights:
-
LogP (octanol-water): 1.2 ± 0.3 (indicating moderate lipophilicity)
-
Aqueous solubility: ~2.1 mg/mL at 25°C (estimated via COSMO-RS)
-
Melting point: 148–152°C (differential scanning calorimetry of similar compounds)
The difluoromethyl group reduces basicity compared to non-fluorinated picolinamides, with a predicted pKa of 3.8 for the pyridinium ion . This property enhances membrane permeability in biological systems.
Biological Activity and Mechanisms
Enzyme Inhibition
Structural analogs of 4-(difluoromethyl)picolinamide demonstrate inhibitory activity against kinases and proteases. For example, N-methylpicolinamide derivatives exhibit IC₅₀ values of 0.8–5.2 μM against vascular endothelial growth factor receptor-2 (VEGFR-2), a target in angiogenesis-dependent cancers . The difluoromethyl group likely enhances binding affinity through hydrophobic interactions with enzyme active sites.
Amyloid-Beta Modulation
Fluorinated compounds show promise in Alzheimer’s disease (AD) research by inhibiting amyloid-beta (Aβ) aggregation. Molecular dynamics simulations suggest that 4-(difluoromethyl)picolinamide destabilizes β-sheet structures in Aβ₁–₄₂ via fluorine-mediated electrostatic interactions . In vitro assays with similar fluorinated molecules demonstrate 40–60% inhibition of fibril formation at 10 μM concentrations .
Industrial and Pharmaceutical Applications
Medicinal Chemistry
-
Anticancer agents: Derivatives inhibit tumor growth in xenograft models (e.g., 50% reduction in colon carcinoma volume at 10 mg/kg/day) .
-
Neurotherapeutics: Fluorinated picolinamides cross the blood-brain barrier (BBB) with permeability coefficients >5 × 10⁻⁶ cm/s, making them viable for central nervous system (CNS) drug development .
Materials Science
The compound serves as a monomer for fluorinated polymers with applications in:
-
Gas separation membranes (CO₂/N₂ selectivity >30 at 25°C)
-
Lithium-ion battery electrolytes (ionic conductivity: 1.2 mS/cm)
Challenges and Future Directions
Current limitations include:
-
Synthetic complexity: Low yields (<50%) in multi-step routes
-
Toxicity data gaps: No published LD₅₀ values or genotoxicity studies
Future research priorities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume